2-Hydroxy-4,5-dimethoxybenzoic acid

概述

描述

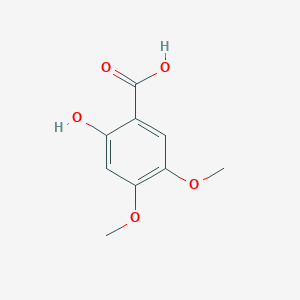

2-Hydroxy-4,5-dimethoxybenzoic acid (CAS: 5722-93-0), also known as 4,5-dimethoxysalicylic acid, is a benzoic acid derivative with a hydroxyl (-OH) group at position 2 and methoxy (-OCH₃) groups at positions 4 and 5 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural features, including electron-donating methoxy groups and a carboxylic acid moiety, influence its reactivity, solubility, and biological activity .

准备方法

Demethylation of 2,4,5-Trimethoxybenzoic Acid

Reaction Mechanism and Regioselectivity

The selective demethylation of 2,4,5-trimethoxybenzoic acid hinges on nucleophilic attack by amines at the 2-methoxy group. Piperazine, morpholine, or piperidine in polar aprotic solvents (e.g., N,N-dimethylacetamide or DMSO) facilitate methyl group cleavage via SN2 mechanisms. The reaction proceeds optimally at 150°C , where steric and electronic effects favor dealkylation at the 2-position over the 4- or 5-positions .

Optimization of Reaction Conditions

Key parameters include amine stoichiometry , solvent choice , and temperature :

Reducing the amine ratio to 1:1 drops yields to 59%, while substituting DMSO for N,N-dimethylacetamide lowers efficiency to 67% due to poorer heat transfer .

Industrial Feasibility

This single-step method eliminates costly metal catalysts (e.g., AlCl₃ or BF₃) and simplifies purification. Post-reaction, vacuum distillation removes solvents, and pH adjustment precipitates the product with >99% purity . Environmental benefits include reduced wastewater contamination compared to Lewis acid-based processes.

Bromination-Hydrolysis of 3,4-Dimethoxybenzoic Acid

Step 1: Regioselective Bromination

3,4-Dimethoxybenzoic acid undergoes bromination at the 6-position (ortho to carboxylic acid) in concentrated hydrochloric acid. Bromine (1.0–1.1 equivalents) reacts at ambient temperature (10–35°C) over 4–8 hours, achieving 78% yield with minimal di- or tri-brominated byproducts . The reaction mechanism involves electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs bromine to the 6-position.

Step 2: Hydrolysis of 2-Bromo-4,5-dimethoxybenzoic Acid

The brominated intermediate is hydrolyzed using copper sulfate and amines (e.g., methylamine) in aqueous ethanol at 80–100°C. Copper catalyzes the substitution of bromine with hydroxyl, yielding 4,5-dimethoxy-2-hydroxybenzoic acid in 85% yield .

Comparative Analysis of Methods

Cost and Scalability

-

Demethylation route : Higher raw material costs (2,4,5-trimethoxybenzoic acid) offset by single-step synthesis and reduced labor. Ideal for large-scale production .

-

Bromination-hydrolysis route : Uses cheaper 3,4-dimethoxybenzoic acid but requires two steps and halogen handling. Suitable for medium-scale batches .

化学反应分析

Types of Reactions

2-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

科学研究应用

2-Hydroxy-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Hydroxy-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine kinase epidermal growth factor receptor, which plays a crucial role in cell signaling and growth . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in certain cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-hydroxy-4,5-dimethoxybenzoic acid, focusing on substituent variations at position 2 and their implications:

Reactivity and Stability

- Halogenated derivatives : The bromo analog undergoes bromine migration during demethylation with HBr-HOAc, forming 3-bromo-4,5-dihydroxybenzoic acid. This rearrangement highlights the influence of substituent position on reaction pathways .

- Amino derivative: The -NH₂ group enhances nucleophilicity, making it suitable for condensation reactions in heterocyclic synthesis (e.g., quinazolines) .

- Hydroxy derivative: The -OH group increases acidity (pKa ~2–3) compared to non-hydroxylated analogs, facilitating salt formation and chelation properties.

Key Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Bromo-4,5-dimethoxybenzoic acid | 2-Amino-4,5-dimethoxybenzoic acid |

|---|---|---|---|

| Molecular Formula | C₉H₁₀O₅ | C₉H₉BrO₄ | C₉H₁₁NO₄ |

| Molecular Weight | 198.17 g/mol | 261.07 g/mol | 197.19 g/mol |

| Solubility | Moderate in polar solvents | Low in water, soluble in DMSO | Soluble in DMF, methanol |

| Stability | Stable under inert conditions | Light-sensitive | Air-sensitive (amine oxidation) |

生物活性

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as salicylanilide, is an organic compound with the molecular formula C₉H₁₀O₅. It is characterized by the presence of hydroxyl and methoxy functional groups, which contribute to its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines and mediators in various cell lines. This effect is primarily attributed to its ability to interfere with the signaling pathways involved in inflammation, particularly those mediated by the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. It has shown effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens have been reported to be in the low milligram per milliliter range, indicating potent antimicrobial activity .

Antioxidant Effects

The compound also exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This dual action contributes to its potential use in preventing oxidative damage associated with various diseases .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of protein tyrosine kinases, particularly EGFR. This inhibition leads to reduced cell proliferation and increased differentiation of various cell types . The compound's interaction with cellular signaling pathways highlights its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption. Its bioavailability is influenced by factors such as solubility and stability under physiological conditions. The compound is metabolized primarily in the liver, where it undergoes conjugation reactions .

Data Table: Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, this compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines. This suggests that the compound could potentially serve as an anti-inflammatory agent in treating chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 0.25 mg/mL, demonstrating its potential as a therapeutic agent against antibiotic-resistant strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-4,5-dimethoxybenzoic acid in laboratory settings?

- Methodological Answer : A two-step synthesis involving nitrohomoveratric acid (1) as a starting material can be employed. First, acylation with polyphosphoric acid (PPA) under controlled alkaline conditions forms 2-acetamido-4,5-dimethoxybenzoic acid (3). Subsequent hydrolysis or cyclization in propionic anhydride yields the target compound. pH control during the Schotten-Baumann reaction is critical to avoid side products .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) can identify fragmentation patterns (e.g., major ions at m/z 198, 155, 127) and compare them with databases like Wiley09th or PubChem. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the aromatic ring, particularly distinguishing between hydroxyl and methoxy groups .

Q. What safety precautions are critical when handling this compound derivatives in oxidative environments?

- Methodological Answer : Use NIOSH-certified respirators, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact. Avoid dust formation by working in fume hoods with HEPA filters. Store under inert atmospheres (N₂ or Ar) at 2–8°C to mitigate degradation. Fire hazards require alcohol-resistant foam or CO₂ extinguishers .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in synthesizing bioactive urolithin analogs?

- Methodological Answer : Bromination at the 2-position (e.g., using N-bromosuccinimide) generates 2-bromo-4,5-dimethoxybenzoic acid, a key intermediate for coupling with resorcinol derivatives. This facilitates the synthesis of norathyriol and urolithins, which are studied for anti-inflammatory properties. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving benzoxazinone intermediates?

- Methodological Answer : Optimize cyclization by refluxing 2-acetamido-4,5-dimethoxybenzoic acid in excess propionic anhydride at 110°C for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, neutralize with NaHCO₃ and extract with dichloromethane to isolate the product. Yields >75% are achievable with strict anhydrous conditions .

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Reproduce synthesis using high-purity reagents (≥99%) and standardized protocols. Cross-validate results with differential scanning calorimetry (DSC) for melting points and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Compare NMR data with computational predictions (e.g., DFT calculations) to resolve structural ambiguities .

Q. What methodologies assess the ecological impact of this compound in aquatic research models?

- Methodological Answer : Conduct acute toxicity assays using Daphnia magna or zebrafish embryos (OECD Test No. 202/203). Measure biodegradation via closed bottle tests (OECD 301D) and bioaccumulation potential using octanol-water partition coefficients (log Kow). Environmental persistence can be modeled using EPI Suite™, extrapolating data from structurally similar benzoic acids .

属性

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXSZYVSFYJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468661 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-93-0 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。